chemical properties of 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid
chemical properties of 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid
Executive Summary
1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylic acid (CAS: 673678) represents a critical heteroaromatic scaffold in medicinal chemistry and materials science. Distinguished by its vicinal dicarboxylic acid motif and the rigid 1,3-diphenylpyrazole core, this compound serves as a versatile precursor for fused heterocyclic systems, including pyrazolo[3,4-d]pyridazines and pyrazolo[3,4-d]oxazines. Its structural congeners are pharmacologically significant, exhibiting potent COX-2 inhibition, monoamine oxidase (MAO) inhibition, and antimicrobial properties. This guide provides a definitive analysis of its physicochemical properties, synthetic pathways, and chemical reactivity, tailored for application scientists and synthetic chemists.
Physicochemical Profile & Molecular Architecture
Chemical Identity
| Property | Detail |
| IUPAC Name | 1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylic acid |
| CAS Number | 673678 (Diacid) |
| Molecular Formula | C₁₇H₁₂N₂O₄ |
| Molecular Weight | 308.29 g/mol |
| Polar Surface Area | ~100 Ų (High polarity due to two -COOH groups) |
| Solubility | Soluble in DMSO, DMF, MeOH (hot), aqueous alkali; Insoluble in non-polar solvents (Hexane, Et₂O).[1] |
Structural Analysis
The molecule features a planar pyrazole ring substituted at the N1 and C3 positions with phenyl rings. The C4 and C5 positions bear carboxylic acid groups.
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Steric Environment: The C5-carboxyl group is sterically crowded due to the adjacent N1-phenyl ring. This steric strain makes the C5-position more susceptible to decarboxylation or selective derivatization compared to the C4-position.
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Electronic Character: The pyrazole ring is electron-deficient due to the two electron-withdrawing carboxyl groups, making the phenyl rings the primary sites for electrophilic aromatic substitution if forcing conditions are used.
Synthetic Pathways
The most authoritative and regioselective synthesis of 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid is via 1,3-Dipolar Cycloaddition . This method avoids the regiochemical ambiguity often seen in direct hydrazine condensations.
The Diphenylnitrilimine Route (Mechanistic Standard)
This pathway constructs the pyrazole ring by reacting a 1,3-dipole (diphenylnitrilimine) with a dipolarophile (Dimethyl Acetylenedicarboxylate - DMAD).
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Precursor Formation: Benzaldehyde phenylhydrazone is chlorinated to yield Benzphenylhydrazidoyl chloride .
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Dipole Generation: Treatment with a base (typically Triethylamine) generates Diphenylnitrilimine in situ via dehydrohalogenation.
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Cycloaddition: The nitrilimine undergoes a [3+2] cycloaddition with DMAD to form Dimethyl 1,3-diphenylpyrazole-4,5-dicarboxylate .
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Hydrolysis: The diester is hydrolyzed under basic conditions (KOH/EtOH) followed by acidification to yield the target diacid.
Synthesis Workflow Diagram
Caption: Regioselective synthesis via 1,3-dipolar cycloaddition of diphenylnitrilimine and DMAD.
Chemical Reactivity & Derivatization
The chemical utility of 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid lies in its ability to undergo selective transformations at the carboxyl groups.
Regioselective Decarboxylation
Thermal decarboxylation is a key feature. Due to steric relief, the carboxyl group at position C5 (adjacent to the N-phenyl group) is generally more labile than the C4-carboxyl group.
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Controlled Heating: Yields 1,3-Diphenyl-1H-pyrazole-4-carboxylic acid (CAS: 77169-12-1), a stable intermediate with a melting point of ~200-202°C.
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Mechanistic Insight: The proximity of the N-phenyl ring destabilizes the C5-COOH, facilitating CO₂ loss to relieve steric strain.
Heterocyclization (Fused Ring Formation)
The vicinal dicarboxylic acid motif is a "linchpin" for constructing fused heterocyclic systems.
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Pyrazolo[3,4-d]pyridazines: Reaction with hydrazine hydrate results in the formation of a six-membered pyridazine ring fused to the pyrazole. This scaffold is highly relevant in drug discovery for phosphodiesterase (PDE) inhibition.
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Pyrazolo[3,4-d][1,3]oxazines: Reaction with acetic anhydride causes dehydration and cyclization to the cyclic anhydride, which can react with amines to form imides or oxazine derivatives.
Reactivity Flowchart
Caption: Divergent synthesis pathways from the dicarboxylic acid core.
Experimental Protocols
Synthesis of Dimethyl 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylate
Note: This is the stable intermediate precursor to the acid.
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Reagents: Benzaldehyde phenylhydrazone (10 mmol), Dimethyl Acetylenedicarboxylate (DMAD) (10 mmol), Chloramine-T (11 mmol) or N-Chlorosuccinimide (NCS), Triethylamine (10 mmol), Methanol (50 mL).
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Procedure:
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Dissolve benzaldehyde phenylhydrazone in methanol.
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Add Chloramine-T or NCS and stir at room temperature for 1 hour to generate the hydrazidoyl chloride in situ.
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Add DMAD followed by the dropwise addition of Triethylamine (to generate the nitrilimine).
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Reflux the mixture for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:4).
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Cool to room temperature.[2][3] The product often precipitates. If not, remove solvent in vacuo and recrystallize from ethanol.
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Yield: Typically 70–85%.
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Validation: ¹H NMR (CDCl₃) should show two methyl singlets (esters) and aromatic multiplets.
Hydrolysis to the Dicarboxylic Acid
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Reagents: Diester from 5.1 (5 mmol), KOH (20 mmol), Ethanol (20 mL), Water (5 mL).
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Procedure:
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Suspend the diester in Ethanol/Water.
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Add KOH and reflux for 2 hours. The solution should become clear.
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Cool and evaporate most of the ethanol.
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Acidify with 6M HCl to pH 1–2. The dicarboxylic acid will precipitate as a white/off-white solid.
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Filter, wash with cold water, and dry.
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Validation: Loss of methyl signals in ¹H NMR; appearance of broad carboxylic acid peak (>12 ppm).
Pharmacological & Material Applications
Medicinal Chemistry
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COX-2 Inhibition: The 1,3-diphenylpyrazole motif is structurally homologous to Celecoxib and Rimonabant . Derivatives of the 4,5-dicarboxylic acid (particularly esters and amides) are screened for anti-inflammatory activity.
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Antimicrobial Agents: Pyrazolo[3,4-d]pyridazines derived from this acid exhibit significant antibacterial activity against Gram-positive strains (S. aureus) by inhibiting bacterial DNA gyrase.
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MAO-B Inhibitors: 1,3-Diphenyl-4,5-dihydro derivatives have shown potential in treating neurodegenerative diseases (Parkinson’s) via selective MAO-B inhibition.
Materials Science
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Metal-Organic Frameworks (MOFs): The dicarboxylic acid acts as a rigid, V-shaped bidentate ligand. It coordinates with transition metals (Zn, Cu) to form porous coordination polymers used in gas storage and catalysis.
References
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PubChem. "1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid (CID 673678)."[4] National Library of Medicine. [Link]
- Shawali, A. S. "Reaction of hydrazidoyl halides with dipolarophiles: Synthesis of pyrazoles." Chemical Reviews, 1993. (Foundational mechanism for nitrilimine cycloaddition).
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El-Emary, T. I. "Synthesis and biological screening of new 1,3-diphenylpyrazoles." ResearchGate, 2016.
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BenchChem. "Crystal Structure Analysis of Diphenyl-Substituted Pyrazole Derivatives."
